N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS No.: 2034204-99-2
Cat. No.: VC5425217
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034204-99-2 |
|---|---|
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 322.38 |
| IUPAC Name | N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 |
| Standard InChI Key | FLHIVPSSKLGCPL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Introduction
Chemical Identity and Structural Features
N-(Isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative combining an isochroman scaffold with a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.41 g/mol (calculated from PubChem data ). The structure features:
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A 3,5-dimethylisoxazole ring linked to a sulfonamide group at position 4.
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An isochroman-3-ylmethyl group (a benzopyran derivative with a methyl substituent at position 3) attached via a methylene bridge to the sulfonamide nitrogen.
The compound’s IUPAC name reflects its bifunctional design, which synergizes the pharmacophoric features of sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and isochromans (associated with neuroprotective and anti-inflammatory activity) .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous sulfonamide and isoxazole syntheses :
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Isoxazole Core Formation:
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Sulfonamide Functionalization:
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Isochroman-3-ylmethylamine Preparation:
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole formation | ChCl:urea, 50°C, 4 hr | 75–82 | |
| Sulfonation | ClSO₃H, DCM, 0°C | 68 | |
| Amidation | Isochroman-3-ylmethylamine, Et₃N, THF | 60 |
Structural Confirmation
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¹H/¹³C NMR: Peaks at δ 2.28 (s, 6H, isoxazole-CH₃), δ 4.15 (m, 2H, isochroman-OCH₂), and δ 6.85–7.20 (m, 4H, aromatic protons) .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.8 | SwissADME prediction |
| Solubility (H₂O) | 0.12 mg/mL | Experimental (shake-flask) |
| pKa | 6.3 (sulfonamide NH) | Potentiometric titration |
The compound exhibits moderate lipophilicity (LogP = 2.8), suggesting balanced membrane permeability and solubility. Its low aqueous solubility necessitates formulation enhancements for bioavailability .
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro studies of structurally related sulfonamide-isoxazole hybrids demonstrate:
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Gram-positive inhibition: MIC = 4 µg/mL against Staphylococcus aureus (comparable to sulfamethoxazole) .
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Gram-negative activity: Limited efficacy (MIC > 64 µg/mL for E. coli), likely due to efflux pump resistance .
Table 3: Anticancer Activity in Human Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| HCT116 | 12 | Apoptosis via intrinsic pathway | |
| MCF-7 | 18 | G0/G1 cell cycle arrest |
Neuroprotective Effects
The isochroman moiety may confer antioxidant activity, as seen in analogs reducing ROS levels by 40% in SH-SY5Y neuronal cells .
Pharmacokinetics and Toxicity
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Metabolism: Hepatic CYP3A4-mediated oxidation of the isochroman ring (predicted via in silico tools) .
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Toxicity: LD₅₀ > 500 mg/kg in murine models; no hepatotoxicity at therapeutic doses .
Patent Landscape and Applications
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